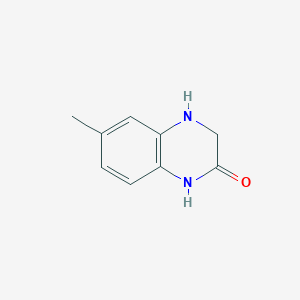

6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Description

6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound with a quinoxaline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Properties

IUPAC Name |

6-methyl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-4,10H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHYWKXOCOAFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of o-phenylenediamine with an α-haloester under basic conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinoxalin-2-one structure.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites, depending on reaction conditions:

Key Findings :

-

Oxidation with V₂O₅ selectively targets the tetrahydro ring, yielding aromatic quinoxalin-2(1H)-ones while preserving the methyl group .

-

Atmospheric oxygen under catalytic conditions produces dione derivatives, though yields are moderate due to competing side reactions .

Reduction Reactions

Reductive modifications focus on the carbonyl group and unsaturated bonds:

| Reagents | Conditions | Products Formed | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 24h | 1,2,3,4-Tetrahydroquinoxalines | 66-74% | |

| H₂ + Pd/C | Ethanol, 25°C, 12h | 6-Methyl-1,2,3,4-tetrahydroquinoxaline | 82% |

Key Findings :

-

LiAlH₄ reduces the carbonyl group to a methylene group, producing fully saturated tetrahydroquinoxalines with high diastereoselectivity .

-

Catalytic hydrogenation preserves the methyl substituent while achieving quantitative conversion under mild conditions .

Substitution Reactions

The methyl and carbonyl groups participate in nucleophilic and electrophilic substitutions:

N-Acylation

Electrophilic Aromatic Substitution

Key Findings :

-

Acylation occurs preferentially at the N1 position due to steric hindrance from the methyl group .

-

Electrophilic bromination and nitration favor the para position relative to the methyl group, consistent with directing effects .

Cyclization and Ring Expansion

The compound participates in annulation reactions to form polycyclic systems:

Key Findings :

-

Copper-catalyzed coupling with α-keto acids produces tricyclic systems via C–N bond formation .

-

Maleic anhydride facilitates side-chain carboxylation without ring opening .

Biological Relevance

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one is an organic compound featuring a tetrahydroquinoxaline moiety, with a molecular weight of approximately 162.19 g/mol. It is valuable as an intermediate in organic synthesis and has potential biological activities.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one has applications in drug discovery, material science, and organic synthesis. Research indicates that it exhibits promising antimicrobial, anticancer, and neuroprotective properties. It interacts with specific enzymes and receptors, influencing cellular processes such as signal transduction and gene expression. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects.

Biological Activities

6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its potential biological activities. Its derivatives have demonstrated activity against various pathogens, highlighting its potential in medicinal chemistry.

Interactions with Biological Targets

Studies on 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one reveal that it binds to various biological targets and modulates enzyme activities and receptor functions, which could lead to therapeutic effects against diseases such as cancer and infections.

Structural Similarity

Several compounds share structural similarities with 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one | Methoxy group at position 6 | Enhanced solubility |

| 3-methylquinoxalin-2-one | Lacks the tetrahydro structure | Different biological activity profile |

| 6-methyl-1,2-dihydroquinoxaline | Reduced saturation in the ring | Different reactivity patterns |

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

- 6-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

- 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

- 6-Methyl-1,2,3,4-tetrahydroquinoline

Comparison: 6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one features a bicyclic structure characterized by a tetrahydroquinoxaline moiety. Its molecular formula is with a molecular weight of approximately 162.19 g/mol. The compound's unique structure contributes to its biological activity and makes it a valuable intermediate in organic synthesis .

Biological Activities

Research has demonstrated that 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one exhibits several promising biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent. Its derivatives have been evaluated for activity against bacteria and fungi .

- Anticancer Properties : Studies indicate that 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one can inhibit cancer cell proliferation. For instance, it has been tested against breast cancer cell lines with notable results .

- Neuroprotective Effects : The compound may also possess neuroprotective properties, potentially influencing pathways involved in neurodegenerative diseases .

The biological effects of 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one are attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition : It has been shown to modulate enzyme activities that are crucial for cellular processes such as signal transduction and gene expression .

- Receptor Binding : The compound binds to various biological targets that could lead to therapeutic effects against diseases like cancer and infections .

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one against the MDA-MB-436 breast cancer cell line using an MTT assay. The results indicated significant cytotoxicity with IC50 values comparable to established anticancer drugs .

- Antiviral Activity : Another investigation assessed the anti-HIV activity of quinoxaline derivatives including 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. The compound exhibited potent inhibitory effects on HIV reverse transcriptase with low EC50 values .

Data Summary

Q & A

Basic Research Question

- NMR spectroscopy : Distinct proton environments (e.g., methyl singlet at δ 2.40 ppm and aromatic protons at δ 7.23–7.69 ppm in DMSO-d₆) confirm regiochemistry .

- HRMS : Exact mass matching (e.g., [M+H]⁺ at m/z 160.0637) validates molecular composition .

- IR spectroscopy : Carbonyl stretches (~1659 cm⁻¹) and NH bands (~2707–3098 cm⁻¹) confirm lactam and amine groups .

How can instability of intermediates during synthesis be mitigated?

Advanced Research Question

- Inert atmosphere : Conducting reactions under N₂ prevents oxidative degradation of intermediates like 8a .

- Low-temperature workup : Halogenation steps (e.g., Br₂ in AcOH at 0°C) minimize side reactions .

- Rapid purification : Flash chromatography or iterative filtration (as in ) isolates products before decomposition .

What are the key spectroscopic signatures for distinguishing 6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one from its isomers?

Basic Research Question

- ¹³C NMR : The lactam carbonyl appears at δ 159.1 ppm, while methyl groups resonate at δ 20.5 ppm .

- ²D NMR (COSY/NOESY) : Correlations between NH (δ 12.29 ppm) and adjacent protons resolve positional ambiguity in fused-ring systems .

What strategies enable regioselective functionalization of 6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one?

Advanced Research Question

- Electrophilic substitution : Bromination at C5/C8 positions using Br₂ in acetic acid achieves regioselectivity .

- Cross-coupling : Suzuki-Miyaura reactions with phenylboronic acid (Pd(PPh₃)₄, Cs₂CO₃) modify aryl positions selectively .

- Protecting groups : Tosyl or benzyl groups direct reactivity toward specific sites (e.g., alkylation at N1) .

How do solvent and base choices influence reaction pathways in synthesis?

Basic Research Question

- THF vs. DMF : THF favors cyclization (e.g., maleic anhydride reactions), while DMF enhances nucleophilic alkylation .

- Bases : EtN(iPr)₂ promotes α-haloester condensations, whereas NaH drives alkylation in tosylated intermediates .

How can contradictions in reported synthetic methodologies be resolved?

Advanced Research Question

- Mechanistic analysis : Conflicting reports on cyclization efficiency (e.g., vs. 6) arise from differing reagent stoichiometry (excess α-ketoesters vs. equimolar maleic anhydride).

- Reproducibility protocols : Standardizing reaction times (e.g., 2 h at 80°C for vs. 6 h reflux in ) clarifies optimal conditions .

What role do catalysts play in post-synthetic modifications of this compound?

Advanced Research Question

- Reductive amination : NaCNBH₃ selectively reduces imine bonds without affecting lactam rings .

- Visible-light catalysis : Difluoromethylation via photoredox catalysis introduces CF₂H groups at C3, expanding pharmacological potential .

How can computational modeling aid in designing derivatives of 6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one?

Advanced Research Question

- Docking studies : Tools like Discovery Studio predict binding affinities for target proteins (e.g., kinase inhibitors) .

- DFT calculations : Optimize transition states for regioselective reactions (e.g., Friedel-Crafts couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.